molecular formula C5H7IN2O B1437036 3-ethoxy-5-iodo-1H-pyrazole CAS No. 1207431-92-2

3-ethoxy-5-iodo-1H-pyrazole

Cat. No. B1437036
M. Wt: 238.03 g/mol
InChI Key: MNAXEYCEGXEKQT-UHFFFAOYSA-N
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Description

3-ethoxy-5-iodo-1H-pyrazole is a chemical compound that is a derivative of pyrazole . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 3-ethoxy-5-iodo-1H-pyrazole is a specific pyrazole derivative where an ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .


Synthesis Analysis

The synthesis of 3-ethoxy-5-iodo-1H-pyrazole involves the reaction of hydrazine monohydrochloride and diethyl 2-(ethoxymethylene)malonate . This reaction leads to the formation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. Further transformations of this key compound allow the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 3-ethoxy-5-iodo-1H-pyrazole is based on the pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The ethoxy group is attached at the 3rd position and an iodine atom is attached at the 5th position of the pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involving 3-ethoxy-5-iodo-1H-pyrazole include N-arylation using the Lam and Cham method, the C4- and C5-arylation of some of these 3-ethoxypyrazole derivatives using the Suzuki-Miyaura reaction, and C5-benzylation reactions by means of the Negishi reaction . These reactions open the way to a quick access to many original pyrazole series .

Scientific Research Applications

Negishi Cross-Coupling Reactions

3-Ethoxy-5-iodo-1H-pyrazole plays a significant role in Negishi cross-coupling reactions. Coutant and Janin (2014) explored the use of this compound in palladium-catalyzed cross-coupling reactions with benzylzinc halides. They successfully synthesized 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are valuable as original building blocks in the creation of new chemical entities (Coutant & Janin, 2014).

Synthesis of New Pyrazole Derivatives

Guillou and Janin (2010) focused on synthesizing new pyrazole derivatives, including 3-ethoxy-5-iodo-1H-pyrazole. Their work highlights the compound's role in generating a range of novel pyrazole series, offering quick access to these derivatives for various applications (Guillou & Janin, 2010).

Preparation of Isoxazole and Pyrazole Derivatives

Ohta et al. (2000) demonstrated the synthesis of 3-ethoxy-1H-pyrazoles from β-oxo thionoesters, showing the versatility of 3-ethoxy-5-iodo-1H-pyrazole in preparing various heterocyclic compounds (Ohta et al., 2000).

Role in the Synthesis of Iodinated Pyrazoles

Research by Guillou et al. (2011) involved synthesizing a variety of 4- and 5-iodinated pyrazole derivatives, including 3-ethoxy-5-iodo-1H-pyrazole. These compounds are essential for developing new chemical entities with pyrazole nuclei, used in various research fields like CropScience and oncology (Guillou et al., 2011).

Safety And Hazards

3-ethoxy-5-iodo-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. Personal protective equipment/face protection should be worn and it should be used only in a well-ventilated area .

Future Directions

The future directions for the research and development of 3-ethoxy-5-iodo-1H-pyrazole could involve exploring its potential uses as a building block to gain access to new chemical entities . Further studies could also investigate its potential applications in the field of medicinal chemistry, given the wide range of biological activities exhibited by pyrazole derivatives.

properties

IUPAC Name

3-ethoxy-5-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c1-2-9-5-3-4(6)7-8-5/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXEYCEGXEKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310205
Record name 3-Ethoxy-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-5-iodo-1H-pyrazole

CAS RN

1207431-92-2
Record name 3-Ethoxy-5-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207431-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Guillou, YL Janin - Chemistry–A European Journal, 2010 - Wiley Online Library
… Further transformations of this key compound allowed the preparation of the two possible iodinated isomers, namely, 3-ethoxy-4-iodo- and 3-ethoxy-5-iodo-1H-pyrazole. These …
S Guillou, FJ Bonhomme, MS Ermolenko, YL Janin - Tetrahedron, 2011 - Elsevier
The pyrazole nucleus has recently become a recurrent scaffold in the research fields of CropScience and oncology. We report here the preparation of an array of 4- and 5-iodinated …
Number of citations: 27 www.sciencedirect.com

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